5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific functional groups are then introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Uniqueness
5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H22ClNO4 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-[(2-methylphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C25H22ClNO4/c1-16-6-3-4-7-18(16)15-27-22-11-10-19(26)13-21(22)25(30,24(27)29)14-23(28)17-8-5-9-20(12-17)31-2/h3-13,30H,14-15H2,1-2H3 |
InChI Key |
FKDCUFXTZBPYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC(=CC=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.